3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-carboxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-13(17)9-4-3-5-10(8-9)22(20,21)15-12-7-2-1-6-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMBGILVAXNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of Sulfamoylbenzoic Acids
Established Synthetic Pathways for the Sulfamoylbenzoic Acid Core Structure
The synthesis of the sulfamoylbenzoic acid core, a key structural motif in various pharmacologically relevant molecules, is typically achieved through several established pathways. The most common and direct method involves the reaction of an appropriate aminobenzoic acid with a substituted benzenesulfonyl chloride. nih.gov This approach builds the central sulfonamide bond (S-N) through nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.
Alternatively, the synthesis can commence from a benzoic acid derivative, which is first subjected to chlorosulfonation using chlorosulfonic acid. google.com This introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The resulting intermediate, a carboxybenzenesulfonyl chloride, is then reacted with an amine or ammonia (B1221849) to form the sulfonamide moiety. nih.gov For instance, the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid utilizes the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammoniation with ammonia water. google.com
These foundational methods provide a versatile platform for accessing a wide range of sulfamoylbenzoic acid derivatives, allowing for structural diversity by varying the substitution patterns on either the aniline (B41778) or the benzoic acid starting materials.
Targeted Synthesis of 3-[(2-Carboxyphenyl)sulfamoyl]benzoic Acid and Architecturally Related Analogs
The targeted synthesis of this compound is logically achieved by the condensation of 2-aminobenzoic acid (anthranilic acid) with 3-(chlorosulfonyl)benzoic acid. This reaction directly forms the desired sulfonamide linkage between the two distinct carboxyphenyl rings. The reaction is typically carried out in an aqueous medium under controlled pH, often using a base like sodium carbonate or sodium hydroxide (B78521) to act as an HCl scavenger. sci-hub.seasianpubs.org
General Reaction Scheme:
Reaction of 3-(chlorosulfonyl)benzoic acid with 2-aminobenzoic acid to yield this compound.
A typical procedure would involve dissolving the sulfamoyl carboxylic acid precursor in a dilute solution of sodium hydroxide, followed by the portion-wise addition of the benzoylating or sulfonating agent. medcraveonline.com After a period of stirring to ensure the reaction goes to completion, the solution is cooled and acidified to precipitate the final product, which can then be collected by filtration and recrystallized. medcraveonline.com
Selective Functional Group Interconversions and Modulations on Aromatic Carboxyl Moieties
The presence of two carboxylic acid groups in this compound offers opportunities for selective chemical modification. These acidic moieties can be converted into a variety of other functional groups, a common strategy in medicinal chemistry to modulate physicochemical properties. princeton.edu
Key transformations include:
Esterification: Both carboxylic acids can be converted to esters by reaction with an alcohol under acidic conditions. Selective mono-esterification can be challenging but may be achieved using protecting group strategies or by exploiting subtle differences in the reactivity of the two carboxyl groups.
Amidation: Reaction with amines, often activated by coupling agents, can convert the carboxyl groups into amides.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) can reduce carboxylic acids to primary alcohols. imperial.ac.uk Selective reduction of one acid group over the other would require a protection-deprotection sequence.
Decarboxylative Functionalization: Modern metallaphotoredox catalysis allows for the direct use of carboxylic acids as functional handles for transformations like arylation, alkylation, and halogenation, providing novel entry points for diversification. princeton.edunih.gov
These interconversions allow for the synthesis of a broad library of analogs from a common dicarboxylic acid precursor. savemyexams.com
| Transformation | Reagents & Conditions | Resulting Functional Group |
| Esterification | R'-OH, H⁺ catalyst, heat | Ester (-COOR') |
| Amidation | R'₂NH, coupling agent (e.g., DCC, EDC) | Amide (-CONR'₂) |
| Reduction | LiAlH₄ or BH₃ in THF, then H₂O quench | Primary Alcohol (-CH₂OH) |
| Halogenation (Decarboxylative) | Metallaphotoredox Catalysis | Aryl Halide (-X) |
Strategic Derivatization at the Sulfamoyl Nitrogen Position
The sulfamoyl nitrogen atom, once formed, serves as another key site for structural modification. Primary and secondary sulfonamides can be alkylated, acylated, or arylated to produce a diverse range of derivatives. acs.org For instance, benzoylation can be used to introduce a benzoyl group, a process that can also serve to protect the amino functional group during subsequent reactions. medcraveonline.com
Recent advances have also developed methods for the N-H functionalization of sulfonamides. For example, an N-H insertion reaction of sulfonamides with diazo compounds can be catalyzed by rhodium(II) to produce N-substituted sulfonamides. Derivatization can also be achieved through methods like the Mitsunobu reaction or Buchwald-Hartwig amination. These strategies are crucial for late-stage functionalization, enabling the rapid diversification of complex molecules.
Innovative Synthetic Approaches and Principles of Sustainable Chemistry in Compound Generation
In recent years, the principles of green chemistry have been increasingly applied to sulfonamide synthesis to minimize environmental impact. tandfonline.com Innovative approaches focus on reducing the use of hazardous solvents and reagents.
Key sustainable strategies include:
Synthesis in Aqueous Media: Performing the sulfonylation of amines in water, often under dynamic pH control, eliminates the need for volatile organic solvents. rsc.org This method often results in high yields and purity, with product isolation simplified to filtration after acidification. sci-hub.sersc.org
Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, offer an environmentally friendly alternative. rsc.org A one-pot, double-step procedure can be used, involving tandem oxidation-chlorination of disulfides followed by amination, utilizing cost-effective and green materials. rsc.org
Alternative Reagents: Traditional syntheses often rely on sulfonyl chlorides, which can be highly reactive and toxic. researchgate.net Newer methods utilize more stable sulfur sources like sodium sulfinate or involve the direct oxidative conversion of thiols to sulfonyl chlorides using reagents like H₂O₂ and SOCl₂, followed by reaction with an amine. researchgate.netorganic-chemistry.org
These methods not only reduce waste and improve safety but also can lead to more efficient and cost-effective synthetic routes. google.comrsc.org
Chromatographic and Spectroscopic Techniques for Research-Scale Purification and Isolation
The purification and structural confirmation of this compound are critical steps following its synthesis. Given the compound's acidic nature and potential for impurities from starting materials and side reactions, a combination of chromatographic and spectroscopic techniques is employed.
Purification Techniques:
Recrystallization: This is a primary method for purifying solid organic compounds. reachemchemicals.com The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For dicarboxylic acids, solvents like ethanol (B145695) or aqueous ethanol mixtures are often effective. google.com
Column Chromatography: For more challenging separations, column chromatography is utilized. reachemchemicals.com Due to the two carboxylic acid groups, ion-exchange chromatography is particularly effective. Anion exchange resins can bind the negatively charged carboxylate anions, allowing neutral and cationic impurities to be washed away. google.comnih.gov The desired compound is then displaced from the resin by washing with a solution of a stronger anion or by changing the pH. google.com High-performance liquid chromatography (HPLC) on silica (B1680970) gel with mobile phases containing organic acids can also be used for analytical and preparative-scale purification. acs.org
Spectroscopic Characterization: Once purified, the structure of the compound is confirmed using various spectroscopic methods. asianpubs.orgnih.gov
| Technique | Key Observables for this compound |
| FTIR Spectroscopy | - Broad O-H stretch (~3000 cm⁻¹) from carboxylic acids. - Sharp N-H stretch (~3300 cm⁻¹) from the sulfonamide. - Strong C=O stretch (~1700 cm⁻¹) from carboxylic acids. - Asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹) from the sulfonyl group. |
| ¹H NMR Spectroscopy | - Aromatic protons in distinct regions, showing coupling patterns consistent with 1,2- and 1,3-disubstituted benzene (B151609) rings. - A downfield singlet for the N-H proton. - Two downfield singlets for the carboxylic acid protons (often broad). |
| ¹³C NMR Spectroscopy | - Resonances for two distinct carboxyl carbons (>165 ppm). - Multiple signals in the aromatic region (110-150 ppm) corresponding to the twelve aromatic carbons. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₁NO₆S). |
These analytical techniques are essential for verifying the identity, purity, and structural integrity of the synthesized this compound. Rotational spectroscopy has also been noted as a powerful tool for unambiguously identifying molecular conformations and intramolecular interactions in sulfonamides. mdpi.com
Elucidation of Structure Activity Relationships Sar and Rational Molecular Design Principles
Foundational Concepts of Structure-Activity Relationships Governing Sulfamoylbenzoic Acid Derivative Bioactivity
The biological activity of sulfamoylbenzoic acid derivatives is governed by several core principles rooted in their structural framework. The scaffold, characterized by two aromatic rings linked by a sulfamoyl bridge, allows for a specific three-dimensional orientation that is crucial for binding to target proteins. The inherent flexibility and conformational possibilities of this linkage, combined with the electronic properties of the substituents on the rings, dictate the molecule's interaction profile.
Key foundational concepts in the SAR of this class of compounds include:
The Biphenyl-like Conformation: The two aromatic rings (the 2-carboxyphenyl moiety and the primary benzoic acid ring) adopt a bi-aryl conformation that is often necessary for biological activity. nih.gov The spatial arrangement and dihedral angle between these rings can significantly influence how the molecule fits into a receptor's binding pocket.
The Role of the Sulfamoyl Linker: The -SO₂NH- group is not merely a spacer but an active participant in molecular interactions. It can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the target protein. acs.orgnih.gov Its geometry helps to orient the two flanking rings in a preferred conformation for optimal binding.
Importance of Acidic Moieties: The carboxylic acid groups are typically essential for activity, often acting as a key anchoring point to the biological target through ionic interactions or hydrogen bonding. In many cases, these groups mimic the phosphate (B84403) or carboxylate functionalities of endogenous ligands. nih.gov
SAR studies often begin with a lead compound and explore modifications at distinct sites to probe the chemical space around the core scaffold. For sulfamoylbenzoic acid analogs, these modifications are typically categorized into three regions: the "head group" (e.g., the 2-carboxyphenyl moiety), the linker (the sulfamoyl bridge), and the "tail group" (the primary benzoic acid ring and its substituents). nih.gov
Quantitative and Qualitative Analyses of Positional and Substituent Effects on Biological Efficacy
Systematic analysis of how positional changes and the introduction of various substituents affect the biological efficacy of sulfamoylbenzoic acid derivatives has yielded detailed SAR models. These analyses are crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of lead compounds.
The 2-carboxyphenyl portion of the molecule is often considered a critical "head group" for receptor interaction. Modifications in this region can have a profound impact on binding affinity and specificity. While the parent compound of interest is 3-[(2-carboxyphenyl)sulfamoyl]benzoic acid, SAR studies on related analogs reveal important trends.
For instance, in the development of allosteric modulators for the MrgX1 receptor, the anthranilic acid (2-aminobenzoic acid) portion of the scaffold is crucial. The carboxylic acid and the sulfonamide at the 2-position are key features. Moving the sulfonamide group to other positions on this ring or altering the carboxylate can lead to a significant loss of activity, highlighting the precise positional requirements for interaction with the target.
The sulfamoyl bridge (-SO₂NH-) is a cornerstone of the scaffold's activity, and modifications to this group, particularly substitutions on the nitrogen atom, have been extensively studied. These substitutions can influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity.
In a series of sulfamoyl-benzamide derivatives designed as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), the nature of the substituent on the sulfamoyl nitrogen was found to be critical for isoform selectivity. nih.gov For example, an N-cyclopropyl substitution on the sulfonyl group resulted in a compound with favorable inhibitory activity against the h-NTPDase3 isoform. nih.gov In contrast, replacing it with a morpholine (B109124) ring rendered the compound devoid of significant inhibitory potential against any of the tested isoforms. nih.gov
Similarly, in the search for cytosolic phospholipase A2α (cPLA₂α) inhibitors, various residues were tested as substituents on the sulfonamide nitrogen. researchgate.net Replacing the initial phenyl ring with moieties like naphthyl, naphthylmethyl, or indolylalkyl did not lead to a significant increase in activity. researchgate.net This suggests that for certain targets, the steric bulk and electronic nature of the N-substituent are tightly constrained.
The table below summarizes the effect of N-substituents on the inhibitory activity of sulfamoylbenzoic acid derivatives against h-NTPDase isoforms. nih.gov
| Compound | N-Substituent on Sulfamoyl Group | Target | Activity (IC₅₀ in µM) |
| 2a | Cyclopropyl | h-NTPDase3 | 1.32 ± 0.06 |
| 2b | Morpholine | All isoforms | No considerable inhibitory potential |
| 2d | Cyclopropyl (on a 2-chloro benzoic acid ring) | h-NTPDase8 | 0.28 ± 0.07 |
This table is generated based on data from the text to illustrate the impact of N-substituents.
The primary benzoic acid ring serves as a versatile scaffold for introducing a wide array of substituents to modulate biological activity. The position, number, and electronic nature (electron-donating or electron-withdrawing) of these substituents can drastically alter a compound's potency and selectivity.
For example, in the design of agonists for the LPA₂ receptor, modifications to the "tail group," which corresponds to the primary aromatic ring system, were explored. nih.gov Replacing a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group with simpler isoindolyl-1,3-dione or indolyl-2,3-dione structures abolished the desired agonist activity. nih.gov This indicates that a specific hydrophobic and voluminous tail group is required to occupy a hydrophobic region within the LPA₂ binding pocket. nih.gov
In another study focusing on carbonic anhydrase inhibitors, a series of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives were synthesized. unibs.it The presence of two chlorine atoms on the primary ring is a common feature in potent diuretic agents. Further derivatization of this core revealed strong regioselective effects. For instance, a meta-bromophenyl derivative was found to be a significantly more potent inhibitor of human carbonic anhydrase (hCA) isoform IX compared to other halogenated phenyl derivatives. unibs.it
The following table shows the inhibitory constants (Kᵢ) of selected derivatives against hCA IX, highlighting the effect of substituents on the primary aromatic ring system. unibs.it
| Compound | Substituent on Primary Ring System | hCA IX Inhibition (Kᵢ in nM) |
| Derivative with p-bromophenyl | para-bromophenyl | 263 |
| Derivative 15 | meta-bromophenyl | 49.7 |
This table is generated based on data from the text to illustrate the impact of substituent position.
Advanced Computational Modeling-Guided Rational Design for Novel Analogues
Modern drug discovery heavily relies on computational modeling to accelerate the design-synthesis-test cycle. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations provide invaluable insights into how ligands bind to their targets, allowing for the rational design of novel analogues with improved properties. nih.govthesciencein.org
Molecular docking studies are frequently employed to predict the binding poses of sulfamoylbenzoic acid derivatives within the active site of a target protein. nih.govnih.gov For instance, docking analyses of LPA₂ receptor agonists helped to rationalize the experimental SAR data by showing how specific substitutions on the sulfamoyl benzoic acid scaffold could lead to critical interactions with key amino acid residues like R3.28 and Q3.29. nih.gov These simulations can predict binding affinity and help prioritize which novel compounds to synthesize. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a set of molecules with their biological activities. mdpi.com These models generate contour maps that visualize regions where modifications would be favorable or unfavorable for activity, providing a clear guide for rational drug design. For related scaffolds, these models have shown high predictive capability, confirming their reliability for designing novel inhibitors. mdpi.com
High-Throughput Synthesis and Combinatorial Library Generation for SAR Profiling
To efficiently explore the vast chemical space and build comprehensive SAR profiles, medicinal chemists have turned to high-throughput synthesis and the generation of combinatorial libraries. These strategies allow for the rapid creation of a large number of structurally related compounds, which can then be screened for biological activity.
The synthesis of sulfamoylbenzoic acid derivatives often involves modular and linear approaches that are amenable to combinatorial chemistry. nih.govnih.gov A typical synthetic route might involve the reaction of a substituted sulfonyl chloride with an amine to form the sulfonamide, followed by an amide coupling reaction. nih.govnih.gov By using a diverse set of building blocks (e.g., various amines and benzoic acid derivatives) in a parallel or automated fashion, large libraries of compounds can be generated.
For example, the synthesis of sulfamoyl-benzamide derivatives has been achieved through a linear approach starting from the chlorosulfonation of benzoic acids, followed by sulfonamide formation, and finally carboxamide synthesis using standard coupling reagents. nih.gov This multi-step process can be adapted for high-throughput formats.
Furthermore, advancements in miniaturization and automation, such as the use of acoustic dispensing technology, enable the synthesis of compound libraries on a nanomole scale directly in screening plates (e.g., 1536-well format). rsc.org This "on-the-fly" synthesis coupled with in-situ screening dramatically accelerates the hit-finding process, reduces waste, and allows for a more rapid and extensive exploration of SAR. rsc.org
Mechanistic Investigations of Biological Activity: Preclinical and in Vitro Paradigms
Identification and Characterization of Specific Enzymatic Targets and Inhibition Modalities
The inhibition of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov While direct studies on 3-[(2-carboxyphenyl)sulfamoyl]benzoic acid are not extensively available, the structural characteristics of this compound, namely the presence of a sulfonamide group and acidic carboxylic acid moieties, are found in known COX inhibitors. nih.govmdpi.com
The phenyl sulfonamide moiety is a key feature for the selectivity of some COX-2 inhibitors, as it can bind to a polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov The acidic nature of the carboxylic acid groups on the phenyl rings could potentially mimic the binding of arachidonic acid in the active site of COX enzymes. The relative inhibitory potency for COX isoforms is typically expressed as an IC50 value and a selectivity index (SI = COX-2 IC50/COX-1 IC50). osti.gov For instance, celecoxib, a well-known selective COX-2 inhibitor, has an IC50 for COX-2 of 0.05 µM and a high selectivity index. nih.gov In contrast, some N-acetyl-2-carboxybenzenesulfonamide derivatives have shown potent but nonselective COX inhibition.
Table 1: COX Inhibitory Activity of Selected Sulfonamide-Containing Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Celecoxib | 15 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
| Diclofenac | 0.7 | 0.1 | 7 |
| Compound 6b* | 13.16 | 0.04 | 329 |
| Compound 6j* | 12.48 | 0.04 | 312 |
Compounds from a series of NSAIDs tethered to 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores. *Data sourced from multiple studies for comparative purposes.
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that initiates the arachidonic acid cascade, leading to the production of pro-inflammatory lipid mediators. researchgate.net As such, it is a significant target for the development of anti-inflammatory drugs. Research has shown that N,N-disubstituted 4-sulfamoylbenzoic acid derivatives can act as inhibitors of cPLA2α. researchgate.net
Structural modifications of these derivatives have been explored to enhance their inhibitory potency. For example, replacing substituents on the sulfonamide nitrogen with moieties like naphthyl, indolylalkyl, and substituted phenyl groups has been investigated. researchgate.net Strong structural convergence to known potent benzhydrylindole-substituted benzoic acid derivatives has resulted in compounds with submicromolar IC50 values against cPLA2α. researchgate.net
Table 2: cPLA2α Inhibitory Activity of Selected Sulfamoyl Benzoic Acid Derivatives
| Compound | cPLA2α IC50 (µM) |
|---|---|
| Derivative 85 | 0.25 |
| Derivative 88 | 0.66 |
| Hit 3 | 5.8 |
Data represents selected compounds from a study on N-substituted 4-sulfamoylbenzoic acid derivatives.
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system's cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. nih.gov While direct studies on this compound as an AChE inhibitor are limited, research on other benzoic acid derivatives has demonstrated their potential in this area. researchgate.netnih.gov
For example, various p-aminobenzoic acid derivatives have been evaluated as acetylcholinesterase inhibitors. nih.gov The inhibitory activity of these compounds has been correlated with their partition coefficient (log P) and highest occupied molecular orbital (HOMO) energy. nih.gov Some studies have reported IC50 values for benzoic acid derivatives in the micromolar to millimolar range.
Table 3: AChE Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound | AChE IC50 |
|---|---|
| 3-Chloro-benzoic acid | Reported to have inhibitory activity |
| 2-Hydroxy-5-sulfobenzoic acid | Reported to have inhibitory activity |
| 2-(Sulfooxy) benzoic acid | Reported to have inhibitory activity |
| 2-Hydroxybenzoic acid | Reported to have inhibitory activity |
| 2,3-Dimethoxybenzoic acid | Reported to have inhibitory activity |
| 3,4,5-Trimethoxybenzoic acid | Reported to have inhibitory activity |
Qualitative data from a study on the AChE inhibitory properties of various benzoic acid derivatives.
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govresearchgate.netnih.govnih.gov These enzymes are notably inhibited by classes of antibiotics such as aminocoumarins and fluoroquinolones. nih.govuni-tuebingen.de There is currently a lack of specific research data on the inhibitory effects of this compound on DNA gyrase and topoisomerase IV. The primary mechanism of action for many inhibitors of these enzymes involves binding to the enzyme-DNA complex, leading to a blockage of DNA replication and transcription, ultimately resulting in bacterial cell death. nih.govresearchgate.net
Adenylate-forming enzymes are a large superfamily involved in diverse metabolic pathways, catalyzing the ATP-dependent activation of carboxylic acid substrates. MenE, an o-succinylbenzoate-CoA synthetase in the bacterial menaquinone biosynthesis pathway, is a member of this family and a target for novel antibacterial agents. While there is no direct data on this compound, the structurally related acyl sulfamate (B1201201) OSB-AMS is a potent inhibitor of MenE. These inhibitors function as stable analogues of the acyl-adenylate intermediate, binding tightly to the enzyme.
Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing postprandial hyperglycemia in diabetes. Studies on derivatives of sulfamoylbenzoic acid have shown significant inhibitory potential against α-glucosidase. For example, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives demonstrated potent inhibitory activity, with some compounds being several folds more active than the standard drug acarbose. Molecular docking studies suggest that these compounds interact with the active site of the enzyme through hydrogen bonding and various pi interactions.
Table 4: Alpha-Glucosidase Inhibitory Activity of a Selected Sulfamoylbenzoic Acid Derivative
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) | 15.2 ± 0.12 | 22.4 ± 0.25 |
| Acarbose (Standard) | 85.7 ± 0.98 | 70.3 ± 0.87 |
Data from a study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives.
Receptor Ligand Binding Studies and G-Protein Coupled Receptor (GPCR) Modulation
No research was identified that specifically examined the binding or modulatory effects of this compound on G-protein coupled receptors.
Agonist and Antagonist Activity at Lysophosphatidic Acid (LPA2) Receptors
There is no available data in the scientific literature to confirm or deny the agonist or antagonist activity of this compound at LPA2 receptors.
P2Y14 Receptor (P2Y14R) Antagonism for Inflammatory Pathway Intervention
The potential for this compound to act as a P2Y14R antagonist has not been reported in the reviewed scientific literature.
Cellular Pathway Modulation and Interrogation of Intracellular Signaling Cascades
Specific studies interrogating the effects of this compound on key intracellular signaling cascades are not present in the available scientific record.
Nuclear Factor-kappa B (NF-κB) Activation Profiling
No studies were found that profiled the activation or inhibition of the NF-κB signaling pathway by this compound.
Analysis of Apoptotic Responses and Cell Cycle Regulatory Mechanisms
There is no available research data on the analysis of apoptotic responses or the effects on cell cycle regulatory mechanisms induced by this compound.
Immunomodulatory Effects on Lymphocyte Populations (e.g., CD4+ T-cells)
The immunomodulatory effects of this compound on lymphocyte populations, such as CD4+ T-cells, have not been documented in the scientific literature.
No Published Research Found for "this compound" in Requested Biological Contexts
Following a comprehensive review of available scientific literature, no specific research data was found for the chemical compound This compound corresponding to the detailed outline provided. While the compound is documented in chemical databases and available from commercial suppliers, there is no evidence of published studies investigating its activity in the following areas:
Inhibition of Macromolecular Synthesis in Microbial Systems
Comprehensive Antimicrobial Efficacy Assessments (Antibacterial, Antifungal, Antiviral)
Antiproliferative and Cytotoxicity Assays in Defined Cancer Cell Lines
In Vitro Models for Anti-inflammatory and Immunomodulatory Activity
Preclinical In Vivo Investigations in Animal Models such as murine campylobacteriosis or acute lung injury
Searches for the compound, its CAS number (328028-15-5), and related terms yielded no peer-reviewed articles, preclinical data, or in vitro study results that would allow for the creation of the requested scientific article.
While extensive research exists for the broader categories of benzoic acid derivatives and sulfonamides in various therapeutic areas, the user's strict instruction to focus solely on This compound prevents the use of data from these related but structurally distinct compounds. Attributing the biological activities of other molecules to the specified compound would be scientifically inaccurate.
Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as requested due to the absence of specific research on this particular compound in the public domain.
Preclinical In Vivo Investigations Focused on Mechanistic Elucidation
Evaluation of Specific Biological Endpoints and Mechanistic Readouts in Animal Systems
As of the current available scientific literature, no specific preclinical studies in animal models have been reported for the compound this compound. Consequently, there is no data available concerning the evaluation of its biological endpoints or mechanistic readouts in in vivo systems.
Further research, including preclinical animal studies, would be necessary to elucidate any potential therapeutic effects and the underlying biological mechanisms of this compound.
Computational Chemistry and in Silico Molecular Modeling for Predictive Research
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. researchgate.netsemanticscholar.org For 3-[(2-carboxyphenyl)sulfamoyl]benzoic acid, DFT can be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. mdpi.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. indexcopernicus.com
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.netvjst.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net
Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. indexcopernicus.comresearchgate.net The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). For this compound, the MEP would likely show negative potential around the carboxylic acid oxygens and the sulfonyl group, indicating these as sites for hydrogen bonding and interaction with electrophiles. researchgate.net
Table 1: Key Parameters from DFT Calculations for Benzoic Acid Derivatives
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable conformation and provides accurate bond lengths and angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; identifies regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; identifies regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
| NBO Analysis | Natural Bond Orbital analysis. | Investigates charge transfer and hyperconjugative interactions within the molecule. indexcopernicus.comnih.gov |
Molecular Docking Simulations for Ligand-Protein Binding Affinity and Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.gov The sulfonamide moiety is a well-known pharmacophore that targets metalloenzymes like carbonic anhydrases, making this class of proteins a likely subject for docking studies with this compound. researchgate.net
The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring each conformation based on a scoring function. nih.gov This score provides an estimate of the binding affinity (e.g., in kcal/mol). rutgers.edu The results can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov For this compound, the two carboxylic acid groups and the sulfamoyl group are expected to be key players in forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov
Table 2: Representative Molecular Docking Results for Sulfonamide/Benzoic Acid Derivatives
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | -6.0 to -8.5 | HIS41, GLU166, GLN189 |
| Sulfonamide Derivatives | Carbonic Anhydrase II | -7.5 to -9.0 | HIS94, HIS96, THR199 |
| Dichlorobenzoic Acid Derivatives | α-Glucosidase | -8.0 to -10.0 | ASP215, GLU277, ASP352 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics Analysis
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of both the ligand and the protein. nih.gov
For a ligand-protein complex involving this compound, an MD simulation could be run for tens to hundreds of nanoseconds to assess the stability of the docked pose. researchgate.net Analysis of the simulation trajectory can reveal whether the key interactions predicted by docking are maintained over time. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the system's stability. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for binding. researchgate.net MD simulations are also crucial for calculating more accurate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net
Table 3: Typical Workflow and Analysis of an MD Simulation Study
| Simulation Step | Description | Key Output/Analysis |
| System Preparation | The docked complex is placed in a simulation box with solvent (water) and ions. | A fully solvated system ready for simulation. |
| Energy Minimization | The system's energy is minimized to remove steric clashes. | A low-energy starting structure. |
| Equilibration (NVT/NPT) | The system is gradually heated and pressurized to the desired temperature and pressure. | A stable system at physiological conditions. |
| Production Run | The simulation is run for an extended period (ns to µs) to collect data. | A trajectory file containing atomic coordinates over time. |
| Trajectory Analysis | Analysis of RMSD, RMSF, hydrogen bonds, and conformational changes. | Insights into the stability, dynamics, and key interactions of the complex. |
Virtual Screening and Pharmacophore Modeling for De Novo Lead Discovery and Optimization
Pharmacophore modeling and virtual screening are powerful tools for discovering new lead compounds. semanticscholar.org A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov
Starting with the structure of this compound, a pharmacophore model could be generated. This model would likely include features such as hydrogen bond acceptors (from the carbonyl and sulfonyl oxygens), hydrogen bond donors (from the carboxylic acid and sulfonamide protons), and aromatic rings. nih.gov This pharmacophore model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify other molecules that match the pharmacophoric features, even if they have a different chemical scaffold. semanticscholar.orgnih.gov This approach is highly effective for identifying novel classes of potential inhibitors or binders for a target of interest.
Table 4: Common Pharmacophoric Features for a Sulfamoylbenzoic Acid Scaffold
| Feature Type | Potential Origin in this compound |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the two carboxyl groups; Oxygen atoms of the sulfonyl group. |
| Hydrogen Bond Donor (HBD) | Hydrogen atom of the sulfonamide NH group; Hydrogen atoms of the two carboxylic acid OH groups. |
| Aromatic Ring (AR) | The two phenyl rings. |
| Negative Ionizable (NI) | The deprotonated carboxylate groups at physiological pH. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required.
For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and 3D structural features (e.g., molecular shape). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. A validated QSAR model can then be used to predict the bioactivity of new, yet-to-be-synthesized analogs, helping to prioritize which compounds to synthesize and test. nih.gov
Table 5: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Description |
| 1D Descriptors | Molecular Weight, Atom Count | Based on the chemical formula. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Based on the 2D connectivity of atoms. |
| 3D Descriptors | Molecular Volume, Surface Area, CoMFA/CoMSIA fields | Based on the 3D conformation of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Derived from quantum mechanical calculations. |
Chemoinformatics and Data Mining for Identification of Related Chemical Scaffolds and Biological Data
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical and biological information. nih.gov For this compound, chemoinformatics tools can be used to search massive chemical databases like PubChem or ChEMBL to identify compounds with similar structural scaffolds. nih.gov Techniques like substructure searching or similarity searching based on molecular fingerprints allow for the rapid retrieval of related molecules.
Once a set of structurally related compounds is identified, data mining techniques can be applied to the associated biological data. nih.govleidenuniv.nl This can help to identify known biological targets for this chemical class, predict potential off-target effects (polypharmacology), and uncover structure-activity relationship patterns from large-scale bioassay data. nih.gov By linking chemical structure information with systems biology data, such as metabolic pathways or protein-protein interaction networks, researchers can gain a broader understanding of the potential biological roles and therapeutic applications of this compound and its analogs. nih.gov
Table 6: Relevant Chemoinformatics Databases and Tools
| Resource | Type | Application |
| PubChem | Public Database | Search for chemical structures, properties, and biological activities. |
| ChEMBL | Public Database | A database of bioactive drug-like small molecules and their targets. |
| ZINC Database | Public Database | A library of commercially available compounds for virtual screening. nih.gov |
| Protein Data Bank (PDB) | Public Database | A repository of 3D structures of proteins and nucleic acids. |
| KNIME / RDKit | Software Tools | Open-source platforms for chemoinformatics workflows, including descriptor calculation and similarity searching. |
Advanced Analytical and Spectroscopic Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)
To confirm the molecular structure of 3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid, a suite of NMR experiments would be essential.
¹H NMR: This one-dimensional technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings and for the acidic protons of the two carboxylic acid groups and the sulfamoyl N-H group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: This experiment would reveal the number of chemically distinct carbon atoms in the molecule, including the two carbonyl carbons of the carboxylic acids and the aromatic carbons.
2D NMR Techniques: To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. These techniques would establish proton-proton couplings and correlations between protons and carbons over two to three bonds, respectively, confirming the substitution pattern on the aromatic rings and the linkage through the sulfamoyl group.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) would be a critical tool for determining the molecular weight and purity of this compound.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the compound (C₁₄H₁₁NO₆S). This provides strong evidence for the elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include:
Broad O-H stretching from the carboxylic acid groups.
N-H stretching from the sulfonamide.
C=O stretching from the carbonyls of the carboxylic acids.
Asymmetric and symmetric S=O stretching from the sulfonamide group.
C-N and S-N stretching vibrations.
Aromatic C-H and C=C stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would reveal information about the electronic transitions within the molecule. The presence of the two aromatic rings and the sulfonamide and carboxylic acid functional groups would likely result in characteristic absorption bands in the UV region.
X-ray Crystallography for Precise Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Separation
HPLC and UPLC are essential techniques for assessing the purity of a sample of this compound and for separating it from any impurities or starting materials.
Purity Assessment: A reversed-phase HPLC or UPLC method would be developed using a suitable column (e.g., C18) and a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A pure sample would ideally show a single sharp peak at a characteristic retention time. The area of this peak, as determined by a UV detector set at an appropriate wavelength, would be used to quantify the purity.
Specialized Spectroscopic Techniques for Detailed Conformational and Interaction Analysis
Further detailed studies could employ specialized techniques. For instance, if the molecule were chiral or placed in a chiral environment, Circular Dichroism (CD) spectroscopy could be used to study its stereochemical properties. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the through-space proximity of atoms, offering insights into the molecule's preferred conformation in solution.
Emerging Research Areas and Future Directions for 3 2 Carboxyphenyl Sulfamoyl Benzoic Acid
Discovery of Novel Biological Targets and Underexplored Therapeutic Pathways
The core structure of sulfamoyl benzoic acid is a key pharmacophore in several established drugs, but its potential is far from exhausted. Researchers are actively investigating new biological targets and therapeutic pathways where derivatives of this scaffold can be applied.
Lysophosphatidic Acid (LPA) Receptors: Analogues of sulfamoyl benzoic acid have been synthesized and identified as the first specific agonists for the LPA2 receptor, a G protein-coupled receptor (GPCR). nih.gov Some of these analogues exhibit subnanomolar activity. nih.gov The LPA2 receptor is known to mediate anti-apoptotic effects and protect the mucosal barrier in the gut, making it a target for agents that could protect against cell death induced by radiation or chemotherapy. nih.gov
P2Y14 Receptor (P2Y14R): The P2Y14 receptor has been identified as a promising target for treating inflammatory conditions, including acute lung injury (ALI). nih.gov Novel 3-sulfonamido benzoic acid derivatives have been designed as potent P2Y14R antagonists. nih.gov One such compound demonstrated an IC50 value of 5.6 ± 0.3 nM and showed significant anti-inflammatory effects in a mouse model of ALI by reducing proinflammatory cytokines. nih.gov
Carbonic Anhydrase Inhibition: The sulfamoyl group is a well-known zinc-binding group present in many carbonic anhydrase inhibitors. ontosight.ai This class of drugs is used to treat conditions like glaucoma and epilepsy. ontosight.ai The 3-[(2-carboxyphenyl)sulfamoyl]benzoic acid structure could serve as a foundational scaffold for developing new, potentially more selective or potent inhibitors of various carbonic anhydrase isozymes.
| Biological Target | Therapeutic Pathway | Potential Application |
| LPA2 Receptor | G protein-coupled receptor signaling, anti-apoptotic pathways | Protection against radiation-induced cell death, mucosal barrier protection nih.gov |
| P2Y14 Receptor | Modulation of inflammatory processes | Treatment of acute lung injury (ALI) and other inflammatory diseases nih.govresearchgate.net |
| Carbonic Anhydrase | Enzyme inhibition | Treatment of glaucoma, epilepsy ontosight.ai |
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Prediction
The convergence of computational power and sophisticated algorithms is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) are being integrated into the de novo design of novel compounds, a process that can be applied to scaffolds like this compound.
De novo drug design involves creating novel molecules based on the biological target's structure or known active ligands. mdpi.com Deep learning methods, particularly generative models, are increasingly used to explore vast chemical spaces and design new molecules with desired properties. nih.govscispace.com These models can be trained on large databases of existing molecules, such as ChEMBL, to learn the underlying rules of chemical structure and bioactivity. scispace.com
For a scaffold like this compound, the process would involve:
Model Training: A generative model, such as a recurrent neural network (RNN) or transformer, is pre-trained on a massive dataset of diverse chemical structures. scispace.commdpi.com
Conditional Generation: The model's knowledge can be focused by providing it with the structure of the biological target (e.g., the LPA2 receptor binding pocket). A graph attention model can learn the key features of the active site to guide the generation of new molecules. nih.gov
Optimization with Reinforcement Learning: A reinforcement learning framework is then used to optimize the generative model. nih.govscispace.com The model is rewarded for generating molecules that are predicted to have high binding affinity, good pharmacokinetic properties, and synthetic feasibility, effectively steering the design process toward promising new analogues of the initial scaffold. scispace.commdpi.com This approach can accelerate the discovery of novel and potent drug candidates. osu.edu
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of complex analogues derived from the this compound core is crucial for exploring structure-activity relationships (SAR). Researchers are developing more efficient and versatile synthetic routes to access a wider range of chemical diversity.
Common synthetic strategies include:
Sulfonamide Formation: A primary route involves the coupling of an anthranilic acid derivative with an appropriate sulfonyl chloride under basic conditions to form the key sulfonamide bond. nih.gov
Amide Coupling: The resulting sulfonamide-containing benzoic acid can then be coupled with various amines or anilines using standard peptide coupling reagents like T3P (Propylphosphonic Anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate a library of benzamide (B126) derivatives. nih.gov
Acid Chloride Intermediates: An alternative method involves converting a sulfamoylbenzoic acid into its more reactive acid chloride derivative using reagents like thionyl chloride. This intermediate can then be readily reacted with an amine to form the desired amide. google.com
Phosphoryl Mixed Anhydride (B1165640) System: For modifications like direct benzoylation on molecules with multiple hydroxyl groups, a one-pot process using a phosphoryl mixed anhydride system derived from trifluoroacetic anhydride (TFAA) and phosphoric acid offers a mild and efficient method. mdpi.com
| Reaction Type | Key Reagents | Purpose |
| Sulfonamide Synthesis | Anthranilic acid, Sulfonyl chloride, NaHCO3 | Forms the core sulfonamide linkage nih.gov |
| Amide Bond Formation | Carboxylic acid, Amine, T3P or HATU | Creates diverse amide analogues for SAR studies nih.gov |
| Acid Chloride Formation | Carboxylic acid, Thionyl chloride | Activates the carboxylic acid for subsequent reaction with an amine google.com |
| O-Acylation | Trifluoroacetic anhydride (TFAA), Phosphoric acid | Enables direct benzoylation under mild conditions mdpi.com |
Utility as Chemical Probes for Dissecting Biological Processes and Target Validation
A chemical probe is a small molecule with high potency and selectivity for a specific biological target. Such probes are invaluable tools for "probing" or studying the function of that target in biological systems, which is a key step in target validation for drug discovery.
Derivatives of this compound have shown potential for development into chemical probes. For instance, the discovery of subnanomolar, specific agonists for the LPA2 receptor provides researchers with tools to selectively activate this receptor in cell-based assays or even in vivo models. nih.gov By observing the downstream effects of this selective activation, scientists can dissect the precise roles of the LPA2 pathway in processes like cell survival and tissue repair. nih.gov Similarly, a highly potent and selective P2Y14R antagonist can be used to block its activity and clarify its role in inflammation, helping to validate it as a therapeutic target for diseases like ALI. nih.gov
The development of such probes from the sulfamoyl benzoic acid scaffold allows for a deeper understanding of complex biological processes and increases confidence in the selection of novel drug targets.
Potential in Advanced Materials Science Applications (e.g., coordination chemistry, MOF components for specific derivatives)
Beyond its biological applications, the dicarboxylic acid structure of this compound makes it an attractive candidate as an organic "linker" or "ligand" in the field of materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com
MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov Their high surface area, controllable pore size, and tunable surface chemistry make them promising for various applications. nih.gov
Coordination Chemistry: The two carboxylate groups on the benzoic acid rings can coordinate with metal ions (such as zinc, cadmium, or nickel) to form secondary building units (SBUs). nih.govnih.govresearchgate.net These SBUs then self-assemble into extended three-dimensional frameworks. nih.gov
MOF Applications: The specific geometry and functional groups of the this compound ligand would influence the resulting MOF's topology and properties. MOFs built from similar aromatic carboxylic acid ligands have demonstrated potential in:
Gas Storage and Separation: The defined pores within the MOF structure can selectively adsorb certain gases, making them useful for applications like CO2 capture. nih.govresearchgate.net
Drug Delivery: The porous nature of MOFs allows them to be loaded with therapeutic agents, offering a high-capacity and potentially biocompatible carrier for targeted drug delivery. nih.gov
The synthesis of novel MOFs using this specific dicarboxylic acid ligand is a promising area for future research, potentially leading to new materials with unique structural and functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
